molecular formula C8H16O3 B6146423 (3-ethoxyoxan-3-yl)methanol CAS No. 2137515-92-3

(3-ethoxyoxan-3-yl)methanol

Cat. No. B6146423
CAS RN: 2137515-92-3
M. Wt: 160.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-ethoxyoxan-3-yl)methanol, also known as 3-ethoxyoxan-3-yl methanol, is a versatile organic compound with many applications in the field of organic synthesis and scientific research. It is a colorless liquid, with a sweet odor and low volatility. Its chemical formula is C2H6O2 and its molecular weight is 62.07 g/mol. It is a member of the family of alcohols and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

(3-ethoxyoxan-3-yl)methanol-3-yl methanol is widely used in scientific research due to its versatility and reactivity. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used to prepare derivatives of carbohydrates and amino acids. It is also used as a reagent for organic reactions such as the Wittig reaction, the Grignard reaction, and the Wurtz reaction.

Mechanism of Action

The mechanism of action for (3-ethoxyoxan-3-yl)methanol-3-yl methanol is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles such as alkyl halides and aldehydes. It is also believed to act as a leaving group in certain reactions, allowing for the formation of new bonds.
Biochemical and Physiological Effects
Due to its low volatility and low toxicity, (3-ethoxyoxan-3-yl)methanol-3-yl methanol has few biochemical or physiological effects. It has been shown to have low acute toxicity in animal studies, and is not considered to be a skin or eye irritant. It is also not considered to be a reproductive or developmental toxin.

Advantages and Limitations for Lab Experiments

The main advantage of (3-ethoxyoxan-3-yl)methanol-3-yl methanol for lab experiments is its low cost and availability. It is also relatively easy to handle, and is not volatile or flammable. However, it can be corrosive and should be handled with care. It can also be difficult to remove from reaction mixtures, which can limit its usefulness in certain applications.

Future Directions

There are many potential future directions for research involving (3-ethoxyoxan-3-yl)methanol-3-yl methanol. These include further research into its mechanism of action and its potential applications in organic synthesis and scientific research. Additionally, research could be conducted into its potential as a reagent for the synthesis of novel compounds. Further research could also be conducted into its potential toxicity and environmental effects. Finally, research could be conducted into its potential use as a fuel or energy source.

Synthesis Methods

The most common method for synthesizing (3-ethoxyoxan-3-yl)methanol-3-yl methanol is the Williamson ether synthesis. This method involves the reaction of an alcohol with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction yields an ether and a salt. The ether can then be converted to (3-ethoxyoxan-3-yl)methanol-3-yl methanol by heating the reaction mixture in the presence of a strong acid such as sulfuric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-ethoxyoxan-3-yl)methanol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl acrylate", "Methanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "3-hydroxytetrahydrofuran" ], "Reaction": [ "Step 1: Ethyl acrylate is reacted with methanol in the presence of sodium borohydride to form 3-ethoxyoxan-3-ol.", "Step 2: 3-ethoxyoxan-3-ol is then treated with acetic acid and hydrochloric acid to form the corresponding acetate ester.", "Step 3: The acetate ester is then hydrolyzed with sodium hydroxide to yield (3-ethoxyoxan-3-yl)methanol.", "Step 4: The product is purified through distillation or recrystallization." ] }

CAS RN

2137515-92-3

Product Name

(3-ethoxyoxan-3-yl)methanol

Molecular Formula

C8H16O3

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.